Otamixaban
Otamixaban
Otamixaban is a novel direct Factor Xa (FXa) inhibitor. It is currently being developed by the French pharmaceutical company Sanofi-Aventis as a treatment for acute coronary syndrome.
Otamixaban is an inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Otamixaban has a short half-life of 1.5 to 3 hours.
Otamixaban is an inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Otamixaban has a short half-life of 1.5 to 3 hours.
Brand Name:
Vulcanchem
CAS No.:
193153-04-7
VCID:
VC0538302
InChI:
InChI=1S/C25H26N4O4/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30)/t16-,22-/m1/s1
SMILES:
CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-]
Molecular Formula:
C25H26N4O4
Molecular Weight:
446.5 g/mol
Otamixaban
CAS No.: 193153-04-7
Cat. No.: VC0538302
Molecular Formula: C25H26N4O4
Molecular Weight: 446.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Otamixaban is a novel direct Factor Xa (FXa) inhibitor. It is currently being developed by the French pharmaceutical company Sanofi-Aventis as a treatment for acute coronary syndrome. Otamixaban is an inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Otamixaban has a short half-life of 1.5 to 3 hours. |
|---|---|
| CAS No. | 193153-04-7 |
| Molecular Formula | C25H26N4O4 |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate |
| Standard InChI | InChI=1S/C25H26N4O4/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30)/t16-,22-/m1/s1 |
| Standard InChI Key | PFGVNLZDWRZPJW-OPAMFIHVSA-N |
| Isomeric SMILES | C[C@H]([C@@H](CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] |
| SMILES | CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] |
| Canonical SMILES | CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] |
| Appearance | Solid powder |
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